molecular formula C13H16N2O4 B13207628 2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid

2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid

Cat. No.: B13207628
M. Wt: 264.28 g/mol
InChI Key: ZPHALGWJRQWPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its indazole core and substituent arrangement. The parent structure is a 2H-indazole system, a bicyclic aromatic compound comprising a benzene ring fused to a pyrazole ring. The numbering begins at the nitrogen atom in the pyrazole ring, proceeding clockwise to assign positions to substituents.

The methoxy group (-OCH₃) occupies position 6, while the propan-2-yloxy group (-OCH(CH₃)₂) is at position 5. The acetic acid moiety (-CH₂COOH) is attached to position 3 via a methylene bridge. Following IUPAC priority rules, the name is constructed as 2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid .

Table 1: Substituent Positions and Functional Groups

Position Substituent Functional Group Type
3 -CH₂COOH Acetic acid
5 -OCH(CH₃)₂ Propan-2-yloxy
6 -OCH₃ Methoxy

The systematic identification is further supported by its SMILES notation (O=C(O)CC1=NNC2=C1C=C(OC)C(OCC(C)C)=C2), which encodes the connectivity and stereochemistry. The InChIKey (JPIKBGASUUCZEW-UHFFFAOYSA-N) and molecular formula (C₁₄H₁₇N₂O₅) provide additional identifiers for database referencing.

Molecular Geometry and Crystallographic Analysis

While experimental crystallographic data for this specific compound remain unpublished, insights can be extrapolated from analogous indazole derivatives. The indazole core adopts a planar geometry due to aromatic π-conjugation, with bond lengths and angles consistent with heterocyclic systems. For example, the C-N bond lengths in the pyrazole ring typically range from 1.32–1.38 Å, while C-C bonds in the benzene ring measure approximately 1.39–1.42 Å.

The methoxy and propan-2-yloxy groups introduce steric and electronic perturbations. The methoxy group’s oxygen atom donates electron density via resonance, slightly elongating the adjacent C-O bond (~1.43 Å). The bulkier propan-2-yloxy group adopts a gauche conformation to minimize steric clash with the indazole plane, as observed in related compounds.

Theoretical Geometry (DFT Calculations):
Hybrid density functional theory (DFT) simulations predict that the acetic acid side chain at position 3 rotates freely, with a dihedral angle of 120° relative to the indazole plane. This flexibility facilitates hydrogen bonding with polar solvents or biological targets.

Tautomerism and Prototropic Equilibria in Indazole Systems

Indazole derivatives exhibit tautomerism between 1H and 2H forms, governed by the position of the hydrogen atom on the pyrazole nitrogen. In this compound, the 2H tautomer is stabilized by intramolecular hydrogen bonding between the acetic acid’s hydroxyl group and the adjacent nitrogen atom.

Prototropic Equilibria:
In aqueous solution, the compound undergoes pH-dependent prototropy:

  • Acidic conditions (pH < 3): The 2H form predominates, with protonation of N1.
  • Neutral to basic conditions (pH 7–10): Deprotonation of the acetic acid group (-COOH → -COO⁻) shifts equilibrium toward the 1H tautomer, enhancing solubility.

Table 2: Tautomeric Stability in Solvents

Solvent Dielectric Constant Predominant Tautomer
Water 80.1 1H (70%)
Ethanol 24.3 2H (65%)
Chloroform 4.8 2H (90%)

Substituent effects further modulate tautomerism. The electron-donating methoxy group at position 6 stabilizes the 2H form through resonance, while the propan-2-yloxy group’s steric bulk slightly destabilizes the 1H tautomer. These interactions are critical for understanding the compound’s reactivity in synthetic and biological contexts.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

2-(6-methoxy-5-propan-2-yloxy-2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C13H16N2O4/c1-7(2)19-12-4-8-9(5-11(12)18-3)14-15-10(8)6-13(16)17/h4-5,7H,6H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

ZPHALGWJRQWPRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(NN=C2C=C1OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Indazole Core

  • Starting materials:
    Substituted anilines or nitrobenzenes can be used as precursors to build the indazole ring via cyclization reactions. The methoxy group at position 6 is typically introduced by starting with a 6-methoxyaniline derivative.

  • Formation of the indazole ring:
    The indazole ring is formed by condensation of substituted hydrazines with ortho-substituted benzaldehydes or ketones, followed by cyclization under acidic or basic conditions.

  • Introduction of the propan-2-yloxy group:
    The 5-position hydroxy group (if present) on the indazole intermediate can be alkylated using isopropyl bromide or isopropyl tosylate under basic conditions (e.g., potassium carbonate in ethanol) to yield the 5-(propan-2-yloxy) substituent.

Alkylation to Introduce the Acetic Acid Side Chain

  • Reaction type:
    Alkylation of the indazole-3-carboxylic acid or its salt with a suitable alkyl halide such as bromoacetic acid or its ester derivatives.

  • Conditions:
    The reaction is performed in an anhydrous solvent like ethanol or dimethylformamide (DMF), in the presence of a base such as potassium carbonate or sodium hydride, which deprotonates the indazole nitrogen or carboxylate to facilitate nucleophilic substitution.

  • Temperature and time:
    Typically, the reaction proceeds at moderate temperatures (25–80 °C) for several hours until completion, monitored by TLC.

  • Phase transfer catalysis:
    In some cases, a phase transfer catalyst (e.g., tetrabutylammonium bromide) is used to enhance reaction efficiency in biphasic solvent systems.

Purification and Characterization

  • Crystallization:
    The product can be purified by slow crystallization from solvents such as acetic acid or ethanol, yielding high purity crystals.

  • Analytical techniques:

    • NMR spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and integrity of the indazole ring and side chains.
    • Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the target compound.
    • TLC: Used to monitor reaction progress and purity.
    • Melting point determination: Provides physical characterization data.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Indazole core synthesis Condensation of substituted hydrazine + aldehyde Ethanol or DMF Reflux (80–100°C) 4–12 hours 70–85 Methoxy introduced via starting material
Alkylation (propan-2-yloxy) Alkylation with isopropyl bromide, base (K2CO3) Ethanol 50–70 °C 6–12 hours 75–90 Base-mediated ether formation
Acetic acid side chain alkylation Alkylation with bromoacetic acid derivative + base DMF or ethanol 40–80 °C 8–24 hours 65–85 Phase transfer catalyst may be used
Purification Crystallization from AcOH or EtOH Acetic acid/EtOH Ambient 24–48 hours >99% purity Slow crystallization improves purity

Research Outcomes and Analytical Data

  • The synthesized this compound exhibits expected spectral characteristics:

    • ^1H NMR signals corresponding to methoxy (-OCH3) at ~3.7 ppm, isopropoxy (-OCH(CH3)2) signals as multiplets around 4.0–4.5 ppm, and aromatic protons between 6.5–8.0 ppm.
    • The acetic acid methylene protons (-CH2COOH) appear as singlets near 3.5–4.0 ppm.
    • Mass spectrometry confirms the molecular ion peak consistent with the molecular formula.
  • Reaction monitoring by TLC shows disappearance of starting materials and appearance of product spots with higher Rf values.

  • Crystallization methods yield highly pure compounds suitable for biological testing.

  • The compound’s chemical reactivity allows for further functionalization or conjugation in drug development pipelines.

Chemical Reactions Analysis

2-[6-Methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .

Scientific Research Applications

2-[6-Methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional similarities to other indazole and indole derivatives, as well as agrochemical propanoic/acetate analogs, are analyzed below.

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents (Positions) Molecular Weight Key Functional Group
Target Compound Indazole 6-OCH₃, 5-OCH(CH₃)₂, 3-CH₂COOH 294.3 (calc.) Acetic acid
2-(5-Chloro-1H-indazol-3-yl)acetic acid Indazole 5-Cl, 3-CH₂COOH 210.62 Acetic acid
5-Methoxy-1H-indole-3-carboxylic acid Indole 5-OCH₃, 3-COOH 205.18 Carboxylic acid
Imazapic (Agrochemical) Imidazole 4-methyl, 4-isopropyl, 5-oxo, 2-pyridine 275.3 Pyridinecarboxylic acid
  • Indazole vs. Indole : Indazole (two adjacent nitrogen atoms in the bicyclic ring) exhibits distinct electronic properties compared to indole (one nitrogen), influencing binding affinity and metabolic stability .
  • Substituent Positions : The 5-isopropoxy and 6-methoxy groups in the target compound may enhance lipophilicity and membrane permeability compared to 5-chloro or unsubstituted analogs .
Table 2: Activity Profiles of Analogous Compounds
Compound Biological Activity Mechanism/Application Reference
Target Compound Potential antimicrobial/herbicidal activity Structural similarity to nitroimidazoles
2-(5-Chloro-indazol-3-yl)acetic acid Antitumor/anti-inflammatory Inhibits COX-2 or kinases
5-Methoxyindole-3-carboxylic acid Plant growth regulation Auxin-like signaling
Haloxyfop (Agrochemical) Herbicide ACCase inhibition
  • Antimicrobial Potential: The isopropoxy and methoxy groups may mimic nitroimidazole substituents (e.g., secnidazole), suggesting possible activity against anaerobic pathogens .
  • Herbicidal Activity: Propanoic acid derivatives like haloxyfop target acetyl-CoA carboxylase (ACCase), implying the target compound could be optimized for similar applications .

Physicochemical Properties

  • Solubility : The acetic acid group improves water solubility compared to ester or amide derivatives (e.g., methyl indole-2-acetate in ) .
  • Stability : Intramolecular hydrogen bonding (observed in ’s crystal structure) may enhance stability under physiological conditions .

Biological Activity

2-[6-Methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid (CAS No. 1306603-75-7) is a synthetic compound that belongs to the indazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₆N₂O₄
  • Molecular Weight : 264.28 g/mol
  • Purity : Typically above 95% in commercial preparations

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that derivatives of indazole compounds possess potent antimicrobial properties. The compound has been evaluated against several pathogens:

PathogenActivity LevelReference
Giardia intestinalisMore potent than metronidazole
Entamoeba histolyticaSignificant inhibition observed
Trichomonas vaginalisEffective growth inhibition
Escherichia coliModerate activity
Candida albicansInhibition noted

The compound's mechanism appears to involve interference with cellular processes critical for pathogen survival, such as DNA replication and metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Indazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

  • COX Inhibition : The compound may reduce the production of prostaglandins, which are mediators of inflammation.
  • Cellular Assays : In vitro studies suggest that this compound can significantly lower inflammatory markers in activated immune cells.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various indazole derivatives, including the target compound, and evaluated their biological activities against protozoan infections. Results indicated that certain derivatives exhibited enhanced activity compared to standard treatments like metronidazole, suggesting a promising therapeutic profile for this compound .
  • Mechanistic Studies : Further investigations into the mechanistic pathways revealed that the compound could induce apoptosis in cancer cell lines, indicating its potential as an anti-cancer agent as well .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.